2-Cyclopropyl-5-ethynylpyridine
Description
2-Cyclopropyl-5-ethynylpyridine is a pyridine derivative characterized by a cyclopropyl substituent at the 2-position and an ethynyl group at the 5-position.
Properties
IUPAC Name |
2-cyclopropyl-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-3-6-10(11-7-8)9-4-5-9/h1,3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCFFVGYOOJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726189 | |
| Record name | 2-Cyclopropyl-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256817-44-3 | |
| Record name | 2-Cyclopropyl-5-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256817-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-ethynylpyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropylpyridine with ethynylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the process
Major Products: The major products formed from these reactions include various substituted pyridines and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropyl-5-ethynylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethynylpyridine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity, which can enhance the compound’s binding affinity to target proteins and enzymes. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 2-cyclopropyl-5-ethynylpyridine, differing primarily in substituent groups or backbone modifications:
Functional Group Impact on Properties
Ethynyl vs. Ethyl Substituents Ethynyl Group (C≡CH): Enhances reactivity in Sonogashira or Huisgen cycloaddition reactions due to terminal alkyne functionality. Ethyl Group (CH₂CH₃): Introduces hydrophobicity and electron-donating effects, which may stabilize charge-transfer interactions. For example, 2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is utilized in fragrance synthesis due to its aldehyde functionality .
Cyclopropyl vs. Cyclopropylmethoxy Attachment: The methoxy linker in 2-(cyclopropylmethoxy)-5-ethynylpyridine increases solubility in polar solvents while maintaining steric bulk. This modification is common in drug candidates targeting G protein-coupled receptors .
Notes
- Structural comparisons in academic literature typically focus on substituent electronic profiles and steric maps, as outlined in standard results and discussion frameworks .
Biological Activity
2-Cyclopropyl-5-ethynylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with a cyclopropyl group at the second position and an ethynyl group at the fifth position, which contribute to its unique chemical properties and biological interactions. The following article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H9N
- Molecular Weight : 143.18 g/mol
- CAS Number : 1256817-44-3
The biological activity of this compound is primarily attributed to its structural features:
- Conformational Rigidity : The cyclopropyl group enhances the compound's binding affinity to target proteins and enzymes, influencing various biological pathways.
- Target Interactions : The ethynyl group allows for participation in substitution reactions, potentially leading to the formation of various biologically active derivatives.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various pyridine derivatives, including this compound, found that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a lead compound in antibiotic development. -
Evaluation of Anticancer Effects :
Another investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in HeLa cells through mitochondrial pathway activation. The results indicated a promising avenue for further exploration in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
